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molecular formula C18H19NO4 B8526910 Benzyl [2-(4-acetylphenoxy)ethyl]carbamate CAS No. 133118-02-2

Benzyl [2-(4-acetylphenoxy)ethyl]carbamate

Cat. No. B8526910
M. Wt: 313.3 g/mol
InChI Key: GINXAJIFTVQHNP-UHFFFAOYSA-N
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Patent
US05128069

Procedure details

A mixture of 35 g of 2-(N-benzyloxycarbonylamino)ethyl p-toluenesulfonate, 13 g of 4'-hydroxyacetophenone and 55 g of anhydrous potassium carbonate in 450 ml of dry acetone was refluxed with stirring for 24 hrs under argon atmosphere. After cooling, the insoluble material was removed by filtration and the filtrate was evaporated. The residue was diluted with ethyl acetate, washed with water, 1% NaOH and brine, dried over anhydrous sodium sulfate, and evaporated under reduced pressure to give a solid, which was recrystallized from hexane-benzene to give 26.5 g of 4'-(2-(N-benzyloxycarbonylamino)ethoxy)-acetophenone as white needles.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S([O:10][CH2:11][CH2:12][NH:13][C:14]([O:16][CH2:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[O:15])(=O)=O)=CC=1.O[C:26]1[CH:31]=[CH:30][C:29]([C:32](=[O:34])[CH3:33])=[CH:28][CH:27]=1.C(=O)([O-])[O-].[K+].[K+]>CC(C)=O>[CH2:17]([O:16][C:14]([NH:13][CH2:12][CH2:11][O:10][C:26]1[CH:31]=[CH:30][C:29]([C:32](=[O:34])[CH3:33])=[CH:28][CH:27]=1)=[O:15])[C:18]1[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OCC1=CC=CC=C1)C
Name
Quantity
13 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C(C)=O
Name
Quantity
55 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
450 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 24 hrs under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the insoluble material was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
ADDITION
Type
ADDITION
Details
The residue was diluted with ethyl acetate
WASH
Type
WASH
Details
washed with water, 1% NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a solid, which
CUSTOM
Type
CUSTOM
Details
was recrystallized from hexane-benzene

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(=O)NCCOC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 26.5 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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